molecular formula C9H9N3O3S B11141455 Methyl [2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate

Methyl [2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate

Cat. No.: B11141455
M. Wt: 239.25 g/mol
InChI Key: BUNFYKYWTIULKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate is a heterocyclic compound that contains a thiazole ring substituted with an amino group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a furan derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The amino group and the furan ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Methyl [2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl [2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted thiazoles: These compounds share a similar thiazole ring structure and exhibit diverse biological activities.

    Furan derivatives: Compounds containing the furan ring are known for their antimicrobial and anticancer properties.

Uniqueness

Methyl [2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate is unique due to its specific combination of a thiazole ring with a furan ring and an amino group

Properties

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

methyl N-[2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate

InChI

InChI=1S/C9H9N3O3S/c1-14-9(13)12-7-6(11-8(10)16-7)5-3-2-4-15-5/h2-4H,1H3,(H2,10,11)(H,12,13)

InChI Key

BUNFYKYWTIULKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(N=C(S1)N)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.